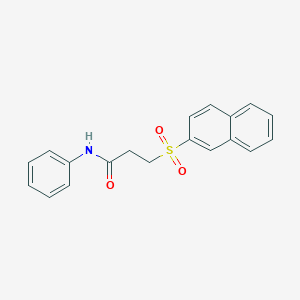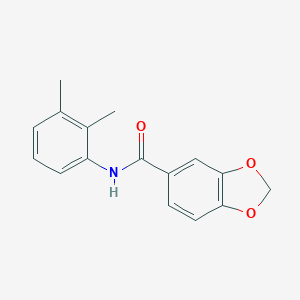![molecular formula C12H11NO4 B270356 (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione, also known as HECMD, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HECMD belongs to the family of chromene derivatives and has been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Wirkmechanismus
The exact mechanism of action of (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione is not fully understood. However, several studies have suggested that (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione exerts its biological activities through the modulation of various signaling pathways. For example, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival (5). (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has also been reported to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress (6).
Biochemical and Physiological Effects:
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been reported to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins (7). (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) (8). In addition, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and inhibit the activity of COX-2 and iNOS enzymes, which are involved in the production of inflammatory mediators (9). Moreover, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of reactive oxygen species (ROS) (10).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione is its broad spectrum of biological activities, which makes it a potential candidate for the development of multi-targeted drugs. Moreover, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been reported to possess low toxicity, which is a desirable property for a potential drug candidate. However, the synthesis of (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione is a multi-step process, which may limit its availability and increase the cost of production. In addition, the exact mechanism of action of (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione is not fully understood, which may hinder its further development as a drug candidate.
Zukünftige Richtungen
For (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione research include the elucidation of its exact mechanism of action, evaluation of its efficacy in in vivo models, investigation of its potential synergistic effects with other chemotherapeutic agents, development of novel drug delivery systems, and exploration of its structure-activity relationship.
Synthesemethoden
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione can be synthesized through a multi-step process starting with the reaction of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a base to form 4-methylchromen-2-one. This intermediate is then reacted with hydroxylamine hydrochloride to yield the corresponding oxime. Finally, the oxime is treated with acetic anhydride to obtain (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione (1).
Wissenschaftliche Forschungsanwendungen
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells (2). (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes (3). Moreover, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress (4).
Eigenschaften
Produktname |
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione |
InChI |
InChI=1S/C12H11NO4/c1-6-5-10(15)17-12-8(6)3-4-9(14)11(12)7(2)13-16/h3-5,13,16H,1-2H3/b11-7+ |
InChI-Schlüssel |
CAASAYZXHQBUAR-YRNVUSSQSA-N |
Isomerische SMILES |
CC1=CC(=O)OC\2=C1C=CC(=O)/C2=C(/C)\NO |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=O)C2=C(C)NO |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=O)C2=C(C)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)



![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)


